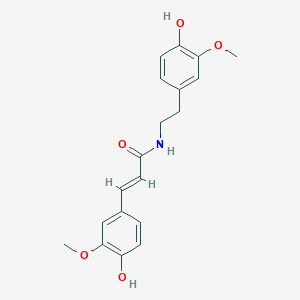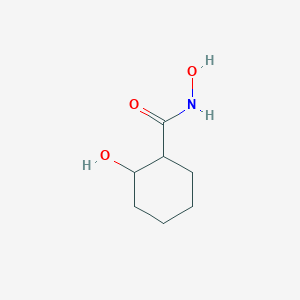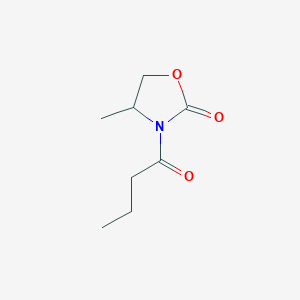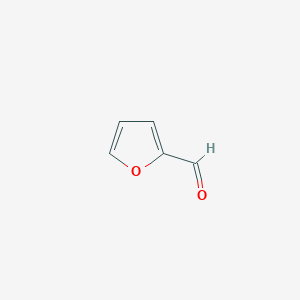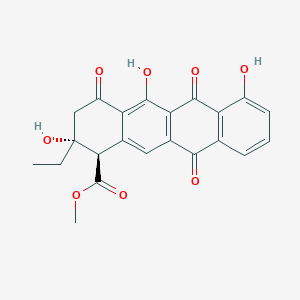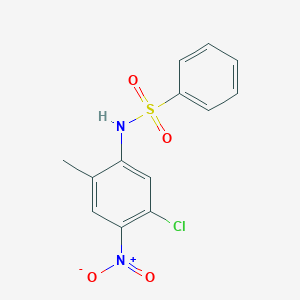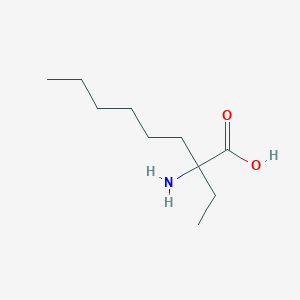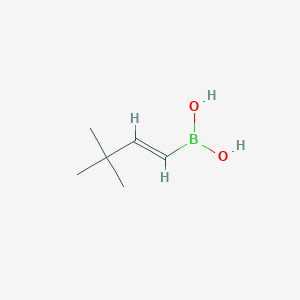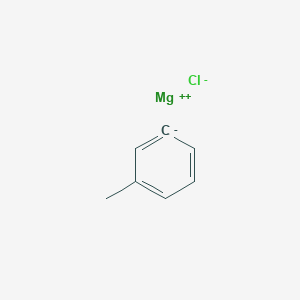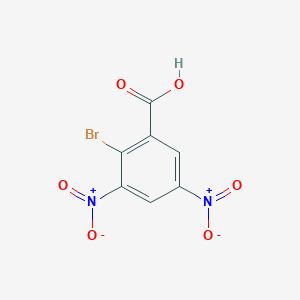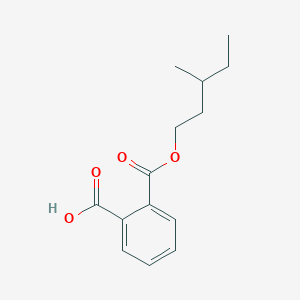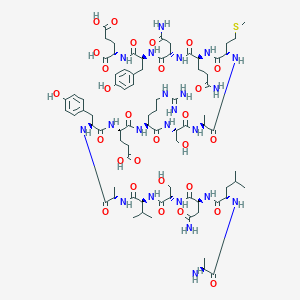
beta-Preprotachykinin (111-126)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Preprotachykinin (111-126), commonly known as Substance P, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a vital role in the regulation of pain perception, inflammation, and stress response. Substance P is synthesized in the dorsal root ganglia and released by the primary afferent fibers of the peripheral nervous system. It acts on the neurokinin-1 receptor (NK-1R) and is involved in various physiological and pathological processes.
Mécanisme D'action
Substance P acts on the NK-1R, which is a G protein-coupled receptor (GPCR). The binding of Substance P to the NK-1R activates the G protein, which in turn activates various intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, which leads to the activation of protein kinase C (PKC), and the adenylate cyclase (AC) pathway, which leads to the activation of cyclic AMP (cAMP). The activation of these signaling pathways results in the modulation of ion channels, neurotransmitter release, and gene expression.
Effets Biochimiques Et Physiologiques
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, immune function, and stress response. Substance P promotes vasodilation and increases vascular permeability, leading to the recruitment of immune cells to the site of injury. It also stimulates the release of cytokines and chemokines, which further amplify the inflammatory response. Substance P has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
Substance P has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a defined mechanism of action. It is also commercially available and can be easily synthesized. However, there are also limitations to using Substance P in laboratory experiments. It is a highly unstable peptide and can be degraded rapidly in vitro. It also has a short half-life in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on Substance P. One area of interest is the development of novel therapeutic strategies to target the Substance P signaling pathway. This includes the development of NK-1R antagonists and the modulation of downstream signaling pathways. Another area of interest is the role of Substance P in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is also ongoing research on the role of Substance P in the regulation of immune function and the development of novel immunotherapies. Overall, the study of Substance P is a promising area of research with broad implications for human health and disease.
Méthodes De Synthèse
The synthesis of Substance P involves the cleavage of the beta-preprotachykinin gene, which is encoded by the TAC1 gene. The gene is transcribed into a pre-mRNA, which is then spliced to produce the mature mRNA. The mRNA is then translated into the pre-protein, which undergoes post-translational modifications to produce the mature neuropeptide. The synthesis of Substance P is regulated by various factors, including cytokines, growth factors, and hormones.
Applications De Recherche Scientifique
Substance P has been extensively studied for its role in pain perception and inflammation. It is involved in the transmission of pain signals from the periphery to the central nervous system. Substance P has also been implicated in the pathophysiology of various diseases, including depression, anxiety, and neurodegenerative disorders. Scientific research has focused on identifying the mechanisms of action of Substance P and developing therapeutic strategies to target its signaling pathways.
Propriétés
Numéro CAS |
114547-33-0 |
|---|---|
Nom du produit |
beta-Preprotachykinin (111-126) |
Formule moléculaire |
C78H120N22O28S |
Poids moléculaire |
1846 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
Clé InChI |
MDVAOUMWEGXXRS-UOBWMYBISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
Autres numéros CAS |
114547-33-0 |
Séquence |
ALNSVAYERSAMQNYE |
Synonymes |
eta-preprotachykinin (111-126) PP-tachykinin (111-126) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



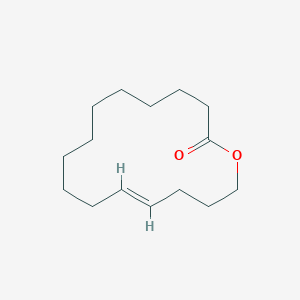
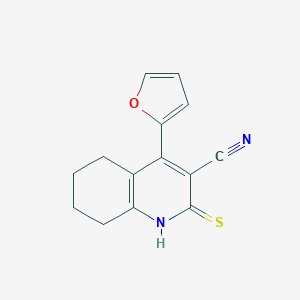
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
